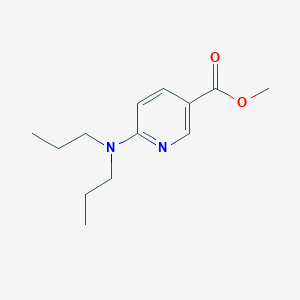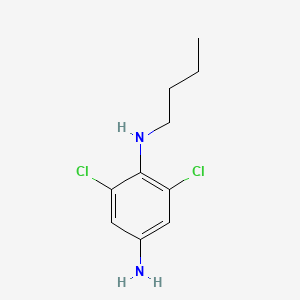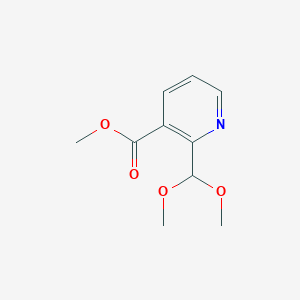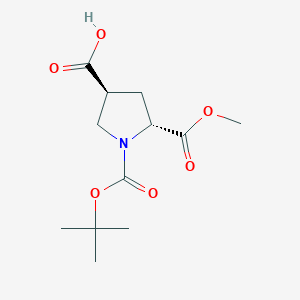
2-(Dimethylamino)-6-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dimethylamino)-6-methylbenzaldehyde is an organic compound with the molecular formula C10H13NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the second position and a methyl group at the sixth position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
2-(Dimethylamino)-6-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-(dimethylamino)toluene with a formylating agent such as N,N-dimethylformamide (DMF) in the presence of a strong acid catalyst like phosphorus oxychloride (POCl3). The reaction proceeds via electrophilic aromatic substitution, where the formyl group is introduced at the position ortho to the dimethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the product is achieved through techniques such as distillation or recrystallization to obtain a high-purity compound suitable for further applications.
化学反应分析
Types of Reactions
2-(Dimethylamino)-6-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-(Dimethylamino)-6-methylbenzoic acid.
Reduction: 2-(Dimethylamino)-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Dimethylamino)-6-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-(Dimethylamino)-6-methylbenzaldehyde depends on its specific application. In chemical reactions, the dimethylamino group acts as an electron-donating group, enhancing the reactivity of the benzaldehyde moiety. This facilitates various electrophilic and nucleophilic reactions. In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the structure of the derivative and its intended use.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)benzaldehyde: Lacks the methyl group at the sixth position, resulting in different reactivity and applications.
6-Methylbenzaldehyde: Lacks the dimethylamino group, leading to reduced electron-donating effects and altered chemical behavior.
2-(Dimethylamino)-5-methylbenzaldehyde: The position of the methyl group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(Dimethylamino)-6-methylbenzaldehyde is unique due to the presence of both the dimethylamino and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.
属性
分子式 |
C10H13NO |
|---|---|
分子量 |
163.22 g/mol |
IUPAC 名称 |
2-(dimethylamino)-6-methylbenzaldehyde |
InChI |
InChI=1S/C10H13NO/c1-8-5-4-6-10(11(2)3)9(8)7-12/h4-7H,1-3H3 |
InChI 键 |
AKHXGOYJLPIZPC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)N(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
![6-Benzyl-3,6-diazabicyclo[3.2.1]octane](/img/structure/B13005075.png)

![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)





![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
![6-Acetyl-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-2H-[1,4]oxazino[2,3,4-ij]quinolin-7(3H)-one](/img/structure/B13005130.png)

